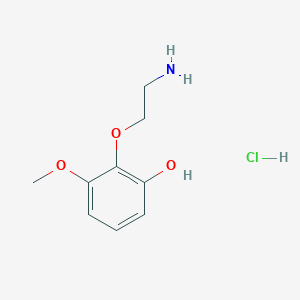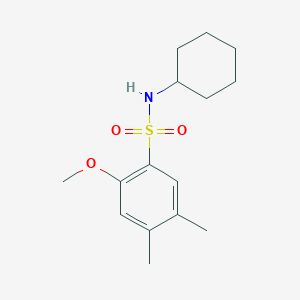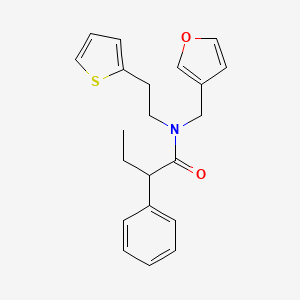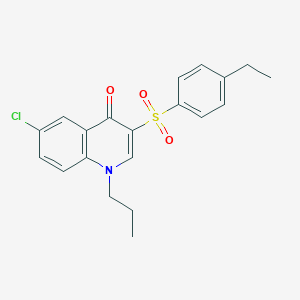
3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride, also known as INH-1H, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell proliferation. 3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA repair, and oxidative stress response. 3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, it also has some limitations, including its low solubility in aqueous solutions and limited availability. These limitations can be overcome by using appropriate solvents and optimizing the synthesis method.
Orientations Futures
There are several future directions for the study of 3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride, including further optimization of the synthesis method to improve yield and purity, elucidation of the mechanism of action, and evaluation of its potential use in combination with other drugs for cancer therapy. Additionally, further studies are needed to explore its potential use in treating other diseases, such as neurodegenerative disorders and inflammation-related diseases.
Conclusion:
3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising candidate for cancer therapy, inflammation-related diseases, and neurodegenerative disorders. Further studies are needed to fully elucidate its mechanism of action and evaluate its potential use in clinical settings.
Méthodes De Synthèse
3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-aminonicotinic acid with iodine and subsequent reduction with sodium borohydride. The resulting product is then reacted with ethyl acetoacetate to obtain the final compound. The synthesis method has been optimized to provide high yields and purity of the compound.
Applications De Recherche Scientifique
3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. It has also been studied for its neuroprotective effects and potential use in treating Alzheimer's disease.
Propriétés
IUPAC Name |
3-iodo-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O.ClH/c9-6-4-11-7-1-2-10-3-5(7)8(6)12;/h4,10H,1-3H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCIOBJOGHJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C(C2=O)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5,6,7,8-tetrahydro-1,6-naphthyridin-4(1H)-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)

![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2946499.png)





![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)


![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)